molecular formula C17H15N3O B5683109 N-(1-allyl-1H-benzimidazol-2-yl)benzamide

N-(1-allyl-1H-benzimidazol-2-yl)benzamide

Cat. No. B5683109
M. Wt: 277.32 g/mol
InChI Key: IMVGSZDYBWYQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-allyl-1H-benzimidazol-2-yl)benzamide, also known as ABZI, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been found to exhibit antiviral activity against a range of RNA viruses, including influenza, Zika, and Ebola. In addition, ABZI has been shown to activate the immune system, making it a promising candidate for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of N-(1-allyl-1H-benzimidazol-2-yl)benzamide involves the activation of the innate immune system through the STING pathway. N-(1-allyl-1H-benzimidazol-2-yl)benzamide binds to a protein called cyclic GMP-AMP synthase (cGAS), which is involved in the detection of viral DNA. This binding leads to the production of cyclic GMP-AMP (cGAMP), which in turn activates the STING pathway. This pathway leads to the production of interferons and other cytokines that help to control viral infections and eliminate cancer cells.
Biochemical and Physiological Effects:
N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been shown to have a range of biochemical and physiological effects. In terms of antiviral activity, N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been found to inhibit the replication of a range of RNA viruses, including influenza, Zika, and Ebola. This compound works by activating the innate immune system, which in turn leads to the production of interferons and other cytokines that help to control viral infections.
In terms of immunotherapy for cancer, N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been found to activate the STING pathway, which is involved in the recognition and elimination of cancer cells by the immune system. N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been shown to enhance the efficacy of other immunotherapies, making it a promising candidate for combination therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-allyl-1H-benzimidazol-2-yl)benzamide is its relatively simple synthesis, which allows for large-scale production. In addition, N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been extensively studied for its antiviral and immunotherapeutic properties, making it a promising candidate for further development.
One limitation of N-(1-allyl-1H-benzimidazol-2-yl)benzamide is that its mechanism of action is not fully understood. In addition, further research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are a number of future directions for the development of N-(1-allyl-1H-benzimidazol-2-yl)benzamide. One area of research is the optimization of its antiviral activity, particularly against emerging viral pathogens such as SARS-CoV-2. In addition, further research is needed to determine the optimal dosage and administration route for N-(1-allyl-1H-benzimidazol-2-yl)benzamide in both antiviral and immunotherapeutic applications.
Another area of research is the development of combination therapies that include N-(1-allyl-1H-benzimidazol-2-yl)benzamide. This compound has been shown to enhance the efficacy of other immunotherapies, making it a promising candidate for combination therapies in the treatment of cancer and other diseases.
Conclusion:
N-(1-allyl-1H-benzimidazol-2-yl)benzamide, or N-(1-allyl-1H-benzimidazol-2-yl)benzamide, is a small molecule inhibitor with promising antiviral and immunotherapeutic properties. This compound has been shown to inhibit the replication of a range of RNA viruses, activate the immune system, and enhance the efficacy of other immunotherapies. While further research is needed to fully understand its mechanism of action and optimize its therapeutic potential, N-(1-allyl-1H-benzimidazol-2-yl)benzamide is a promising candidate for the development of novel antiviral and immunotherapeutic agents.

Synthesis Methods

The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)benzamide involves a multi-step process that begins with the reaction of 2-aminobenzimidazole with allyl bromide to form N-(1-allyl-1H-benzimidazol-2-yl)benzimidazole. This intermediate is then reacted with benzoyl chloride to yield the final product, N-(1-allyl-1H-benzimidazol-2-yl)benzamide. The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)benzamide is relatively simple and can be performed on a large scale, making it a viable candidate for further development.

Scientific Research Applications

N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been extensively studied for its antiviral properties, with promising results in preclinical studies. In particular, N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the replication of a range of RNA viruses, including influenza, Zika, and Ebola. This compound works by activating the innate immune system, which in turn leads to the production of interferons and other cytokines that help to control viral infections.
In addition to its antiviral activity, N-(1-allyl-1H-benzimidazol-2-yl)benzamide has also been shown to have potential as an immunotherapy for cancer. This compound has been found to activate the STING pathway, which is involved in the recognition and elimination of cancer cells by the immune system. N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been shown to enhance the efficacy of other immunotherapies, making it a promising candidate for combination therapies.

properties

IUPAC Name

N-(1-prop-2-enylbenzimidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-2-12-20-15-11-7-6-10-14(15)18-17(20)19-16(21)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVGSZDYBWYQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330323
Record name N-(1-prop-2-enylbenzimidazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200493
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-prop-2-enylbenzimidazol-2-yl)benzamide

CAS RN

292613-11-7
Record name N-(1-prop-2-enylbenzimidazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.